Butyrylferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

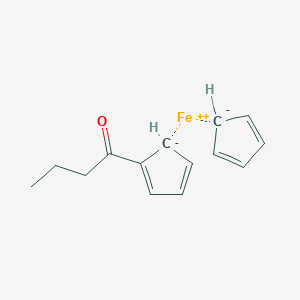

Butyrylferrocene (CAS: 1271-94-9) is an organometallic compound derived from ferrocene, featuring a butyryl (-COC₃H₇) substituent attached to one of the cyclopentadienyl (Cp) rings. Its molecular formula is C₁₄H₁₆FeO, with a molecular weight of 264.12 g/mol. Key physical properties include:

- Melting point: 37–40°C

- Boiling point: 329°C

- Density: 1.254 g/mL at 25°C

- Appearance: Dark orange liquid at room temperature .

Structurally, the ferrocene core adopts a "sandwich" configuration, with the iron atom centered between two Cp rings. The butyryl group introduces steric and electronic effects, influencing crystallinity and reactivity. The crystal structure (orthorhombic, space group P2₁2₁2₁) reveals a near-coplanar alignment of the butyryl chain with the Cp ring, with a C=O bond length of 1.218(3) Å, consistent with ketonic carbonyl groups .

This compound is synthesized via Friedel-Crafts acylation of ferrocene using butyryl chloride and AlCl₃ in dichloromethane . It serves as a precursor for alcohols (e.g., 2-ferrocenyl-2-butanol) and is utilized in chemical synthesis, materials science, and pharmaceuticals .

Preparation Methods

Friedel-Crafts Acylation: Conventional Approaches

Aluminum Chloride (AlCl₃)-Catalyzed Acylation

The classical Friedel-Crafts acylation employs AlCl₃ as a Lewis acid to activate acyl chlorides, facilitating electrophilic substitution on ferrocene’s cyclopentadienyl rings. Butyrylferrocene synthesis proceeds via the following reaction:

Ferrocene+Butyryl ChlorideAlCl3This compound+HCl

Procedure :

-

Reagent Setup : Ferrocene (1.86 g, 10 mmol) and butyryl chloride (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) .

-

Catalyst Addition : AlCl₃ (1.5 equiv) is added gradually under nitrogen at 0°C to prevent exothermic side reactions .

-

Reaction Monitoring : The mixture is stirred for 4–6 hours at room temperature, with TLC (hexane:ethyl acetate, 9:1) tracking monoacylation progress .

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is washed, dried (Na₂SO₄), and concentrated.

-

Purification : Column chromatography (silica gel, gradient elution) yields this compound as a dark orange solid (Yield: 65–75%) .

Key Considerations :

-

Diacylation Risk : Excess acyl chloride or prolonged reaction times promote diacylation. Stoichiometric control (1:1.2 ferrocene:acyl chloride) minimizes this .

-

Catalyst Loading : Substoichiometric AlCl₃ (0.8–1.2 equiv) balances activity and side product formation .

Phosphoric Acid (H₃PO₄)-Catalyzed Acylation

For industrial applications, H₃PO₄ offers a milder alternative to AlCl₃, reducing equipment corrosion and waste complexity .

Procedure :

-

Reagent Mixing : Ferrocene (10 mmol) and butyryl chloride (12 mmol) are combined with 85% H₃PO₄ (0.5 mL) in acetic anhydride (0.7 mL) .

-

Reaction Conditions : The mixture is heated to 50°C for 2 hours, yielding a reddish-brown slurry.

-

Isolation : Precipitation in ice-water followed by filtration and recrystallization (ethanol) affords pure this compound (Yield: 70–80%) .

Advantages :

-

Reduced Lewis Acid Waste : H₃PO₄ is easier to neutralize and dispose of compared to AlCl₃ .

-

Scalability : Suitable for batch processes due to moderate exothermicity .

Zinc-Mediated Solvent-Free Acylation

Methodology and Mechanism

A solvent-free approach using zinc powder as a catalyst enables rapid, eco-friendly synthesis :

Ferrocene+Butyryl ChlorideZnThis compound+HCl

Procedure :

-

Dry Mixing : Ferrocene (10 mmol), butyryl chloride (12 mmol), and zinc powder (20 mol%) are ground in a mortar .

-

Reaction Activation : The mixture is heated at 60°C for 15–30 minutes, with progress monitored by FT-IR (disappearance of C=O stretch at 1810 cm⁻¹) .

-

Purification : The crude product is washed with dilute HCl and recrystallized from hexane (Yield: 85–90%) .

Mechanistic Insight :

Zinc facilitates the generation of a reactive acylium intermediate while avoiding solvent-mediated side reactions. This method’s efficiency stems from enhanced mass transfer in the solid-state matrix .

Diacylation Control and Optimization

Selective Monoacylation Strategies

Diacylation (1,1'-dithis compound) becomes significant under high-temperature or excess acyl chloride conditions. Mitigation strategies include:

-

Low-Temperature Reactions : Maintaining temperatures below 40°C suppresses secondary acylation .

-

Stepwise Addition : Incremental addition of acyl chloride (0.5 equiv every 30 minutes) ensures mono-substitution .

Diacylation Synthesis

For deliberate diacylation, AlCl₃ (2.5 equiv) and butyryl chloride (2.2 equiv) in refluxing DCM yield 1,1'-dithis compound after 12 hours (Yield: 55–60%) .

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| AlCl₃-Catalyzed | AlCl₃ | DCM | 6 hr | 65–75% | 98% |

| H₃PO₄-Catalyzed | H₃PO₄ | Neat | 2 hr | 70–80% | 97% |

| Zn-Mediated | Zn | Solvent-Free | 30 min | 85–90% | 99% |

| Diacylation | AlCl₃ | DCM | 12 hr | 55–60% | 95% |

Key Findings :

-

Zinc-Mediated Superiority : Highest yield and shortest reaction time due to solvent-free conditions .

-

H₃PO₄ Utility : Balances efficiency and environmental impact, ideal for industrial scale-up .

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with hexane:ethyl acetate (8:2) eluent resolves mono- and diacylated products .

-

Recrystallization : Ethanol or hexane yields crystalline this compound (m.p. 37–40°C) .

Spectroscopic Confirmation

Chemical Reactions Analysis

Reduction

Butyrylferrocene undergoes reduction to alkylferrocene derivatives:

- Clemmensen Reduction : This compoundHCl Zn Hg Butylferrocene This reaction replaces the carbonyl group with a methylene unit, yielding 4-chlorobutylferrocene .

Electrophilic Substitution

The acylated ring activates the second cyclopentadienyl ring for electrophilic substitution:

- Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of AlCl₃ to form 1,1′-disubstituted derivatives .

- Sulfonation : Forms sulfonated products under mild conditions, though direct nitration is hindered by competitive oxidation .

Coordination Chemistry

This compound participates in ligand-metal interactions due to its π-electron-rich rings and carbonyl group:

- Phosphine-Stibine Complexes : Coordinates with transition metals (e.g., Pd, Pt) to form chelates with weak Cl–Sb interactions .

- Grignard Reagents : Reacts with Mg to form intermediates for silylated derivatives .

Oxidation and Stability

- Ferrocene Oxidation : The ferrocene/ferrocenium redox couple (E1/2≈0.4V) remains accessible, but the electron-withdrawing butyryl group slightly stabilizes the oxidized state .

- Thermal Stability : Decomposes above 200°C without melting, consistent with ferrocene derivatives .

Comparative Reactivity Table

Scientific Research Applications

Butyrylferrocene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

Biology: Studies have explored its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: this compound is used in the production of materials with specific magnetic properties and as a ligand in organic electronic materials and liquid crystal displays

Mechanism of Action

The mechanism of action of butyrylferrocene involves its interaction with molecular targets through its ferrocene moiety. The ferrocene unit imparts stability and redox activity, making it useful in electrochemical applications. In biological systems, it may interact with cellular components, leading to its antimicrobial and anticancer effects. The exact molecular pathways are still under investigation .

Comparison with Similar Compounds

Butyrylferrocene belongs to the acylferrocene family. Key structural analogs include acetylferrocene , propionylferrocene , isothis compound , and benzoylferrocene . Below is a detailed comparison:

Table 1: Physical and Structural Properties of Acylferrocenes

Key Differences and Similarities :

Chain Length and Melting Points :

- This compound’s longer butyryl chain reduces intermolecular van der Waals forces compared to acetylferrocene, resulting in a lower melting point (37–40°C vs. 81–83°C) .

- Benzoylferrocene’s aromatic substituent enhances rigidity, raising its melting point to 105–107°C .

Spectroscopic Properties: Mono-acylferrocenes (acetyl, propionyl, butyryl) exhibit identical UV-vis absorption maxima (446, 356, 319 cm⁻¹), indicating minimal electronic differences in the acyl group . Di-acyl derivatives (e.g., 1,1'-dithis compound) show a redshift to 455 cm⁻¹ due to increased conjugation .

Crystallographic Features: this compound’s orthorhombic structure contrasts with acetylferrocene’s monoclinic system. The butyryl side chain’s coplanarity with the Cp ring (deviation: 0.059 Å) minimizes steric hindrance, unlike benzoylferrocene’s bulky phenyl group . The Cg–Fe–Cg angle (178.94°) in this compound indicates near-linear stacking, similar to other acylferrocenes .

Synthetic Yields :

- This compound is synthesized in moderate yields (~60–70%) via Friedel-Crafts acylation .

- Isothis compound achieves a 69% yield under analogous conditions, while 1,1'-diacyl derivatives require harsher conditions (e.g., excess AlCl₃) .

Applications :

- This compound is reduced to chiral alcohols for asymmetric catalysis, akin to acetylferrocene derivatives .

- Benzoylferrocene’s UV-absorbing properties make it suitable for photostabilizers, a role less common for aliphatic acylferrocenes .

Research Findings and Industrial Relevance

- Thermodynamic Stability : this compound’s sublimation enthalpy (ΔH°sub) is lower than acetylferrocene’s due to weaker crystal packing, as evidenced by its orthorhombic lattice .

- Intermolecular Interactions : Unlike benzoylferrocene, this compound lacks strong π-π stacking (shortest Cg–Cg distance: 4.666 Å), relying instead on weak C–H···π contacts .

- Industrial Use : this compound is marketed as a high-purity intermediate (99%) by suppliers like Hubei QiFei and Shanghai JiNing, reflecting demand in metallopolymer and pharmaceutical research .

Biological Activity

Butyrylferrocene, a derivative of ferrocene, is gaining attention for its potential biological activities, including antitumor, antimicrobial, and antiparasitic properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a butyryl group attached to the ferrocene moiety. The general formula for this compound is C14H16FeO. Its unique structure contributes to its reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a study evaluated various ferrocene derivatives for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types, including breast (MCF-7) and colon (HCT116) cancer cells.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | >5.0 |

| This compound | HCT116 | 15.3 | >4.8 |

| Reference Drug (Doxorubicin) | MCF-7 | 0.5 | - |

The selectivity index (SI) indicates that this compound has a favorable therapeutic window compared to conventional chemotherapeutics.

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiparasitic Activity

The antiparasitic properties of this compound have been evaluated against Plasmodium falciparum, the causative agent of malaria. Preliminary results indicate that this compound exhibits moderate activity against this parasite.

Case Study: In Vitro Evaluation Against Plasmodium falciparum

In a specific study, the antiplasmodial activity was assessed using the SYBR Green I-based assay. The IC50 value for this compound was found to be approximately 25 µM, indicating its potential as an antimalarial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, leading to programmed cell death.

- Topoisomerase Inhibition : Similar to other ferrocene derivatives, this compound has been suggested to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying butyrylferrocene, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation of ferrocene using butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include stoichiometric ratios, reaction temperature (optimized between 0–25°C), and inert atmosphere conditions to prevent oxidation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Yield improvements require precise control of moisture levels and catalyst activity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. Key markers include:

- ¹H NMR : Distinct cyclopentadienyl (Cp) proton signals (δ ~4.0–4.5 ppm) and butyryl chain resonances (δ ~0.9–2.5 ppm).

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and Fe-Cp bonds (480–500 cm⁻¹).

- X-ray crystallography (for crystalline derivatives) confirms molecular geometry, as demonstrated in orthorhombic structures (space group P2₁2₁2₁, a = 5.6954 Å) .

Q. How can researchers assess the purity of this compound derivatives, and what analytical thresholds are acceptable for publication?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point analysis are standard. For publication, purity ≥95% (HPLC area %) is typically required. Reproducible melting points (±2°C of literature values) and consistent elemental analysis (C, H, Fe within ±0.3% of theoretical) are critical .

Q. What are the documented physicochemical properties of this compound, and how do they compare to acetylferrocene?

- Methodological Answer : this compound exhibits higher lipophilicity (logP ~3.2) than acetylferrocene (logP ~2.5) due to the longer alkyl chain. Differential scanning calorimetry (DSC) reveals melting points ~85–90°C, with thermal stability up to 200°C under nitrogen. Comparative studies should use controlled thermogravimetric analysis (TGA) and solubility profiles in polar/nonpolar solvents .

Properties

CAS No. |

1271-94-9 |

|---|---|

Molecular Formula |

C14H16FeO 10* |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |

InChI Key |

LXGKRVAPVVIDQW-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.